Isothiazolo[5,4-c]pyridin-7(6H)-one
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Overview
Description
ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL: is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the isothiazole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazonoyl halides with suitable substrates in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and the use of solvents like ethanol to facilitate the cyclization process.
Industrial Production Methods: Industrial production of ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL may involve more scalable and efficient synthetic routes. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters is crucial in industrial settings to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often employ reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation can yield dihalogenated derivatives, which serve as key intermediates for further functionalization .
Scientific Research Applications
ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound has been studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Its derivatives are investigated for their potential use in developing new materials with specific properties.
Mechanism of Action
The mechanism by which ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission in the central nervous system . The compound’s unique structure allows it to bind selectively to certain receptor subtypes, enhancing its therapeutic potential.
Comparison with Similar Compounds
THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol): A GABA uptake inhibitor with similar structural features.
THAZ (5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol): A glycine antagonist with related biological activity.
Uniqueness: ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL stands out due to its specific binding affinity and selectivity for certain receptor subtypes, which can lead to distinct pharmacological profiles. Its ability to undergo various chemical modifications also makes it a versatile scaffold for drug development.
Properties
Molecular Formula |
C6H4N2OS |
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Molecular Weight |
152.18 g/mol |
IUPAC Name |
6H-[1,2]thiazolo[5,4-c]pyridin-7-one |
InChI |
InChI=1S/C6H4N2OS/c9-6-5-4(1-2-7-6)3-8-10-5/h1-3H,(H,7,9) |
InChI Key |
SRHPUPKKKRIYSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C1C=NS2 |
Origin of Product |
United States |
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